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molecular formula C8H10ClNO4 B8685682 Methyl 3-amino-4,5-dihydroxybenzoate hydrochloride

Methyl 3-amino-4,5-dihydroxybenzoate hydrochloride

Cat. No. B8685682
M. Wt: 219.62 g/mol
InChI Key: IYKQJKYQHIMHNI-UHFFFAOYSA-N
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Patent
US07842713B2

Procedure details

To stirred triethyl orthoformate (35.0 mL, 210 mmol) was added methyl 3-amino-4,5-dihydroxybenzoate hydrochloride (6.30 g, 28.7 mmol). The stirred suspension was refluxed for 20 min (until a clear solution formed), cooled to room temperature, and poured into hexane (200 mL). The formed precipitate was separated by filtration and vacuum-dried to afford the desired benzoxazole (4.26 g, 22.05 mmol, 77% yield). 1H NMR (400 MHz, DMSO-d6): δ 10.90 (br. s, 1H), 8.79 (s, 1H), 7.80 (d, J=1.3 Hz, 1H), 7.50 (d, J=1.3 Hz, 1H), 3.86 (s, 3H).
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
[CH:1](OCC)(OCC)OCC.Cl.[NH2:12][C:13]1[CH:14]=[C:15]([CH:20]=[C:21]([OH:24])[C:22]=1[OH:23])[C:16]([O:18][CH3:19])=[O:17]>CCCCCC>[OH:24][C:21]1[C:22]2[O:23][CH:1]=[N:12][C:13]=2[CH:14]=[C:15]([C:16]([O:18][CH3:19])=[O:17])[CH:20]=1 |f:1.2|

Inputs

Step One
Name
Quantity
35 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Step Two
Name
Quantity
6.3 g
Type
reactant
Smiles
Cl.NC=1C=C(C(=O)OC)C=C(C1O)O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The stirred suspension was refluxed for 20 min (until a clear solution
Duration
20 min
CUSTOM
Type
CUSTOM
Details
formed),
CUSTOM
Type
CUSTOM
Details
The formed precipitate was separated by filtration
CUSTOM
Type
CUSTOM
Details
vacuum-dried

Outcomes

Product
Name
Type
product
Smiles
OC1=CC(=CC=2N=COC21)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 22.05 mmol
AMOUNT: MASS 4.26 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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